![molecular formula C12H21N5 B13793673 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine is a chemical compound with the molecular formula C12H21N5 and a molecular weight of 235.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions and protection-deprotection strategies to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. detailed studies on its exact mechanism are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: These compounds share the piperidine ring structure and are known for their wide range of biological activities.
Pyridazine derivatives: These compounds contain a pyridine ring and exhibit various pharmacological activities.
Uniqueness
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine is unique due to its combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H21N5 |
|---|---|
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
4-N-(2-piperidin-3-ylethyl)pyridine-3,4,5-triamine |
InChI |
InChI=1S/C12H21N5/c13-10-7-16-8-11(14)12(10)17-5-3-9-2-1-4-15-6-9/h7-9,15H,1-6,13-14H2,(H,16,17) |
Clave InChI |
GVLVCLCTGQHOMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CCNC2=C(C=NC=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


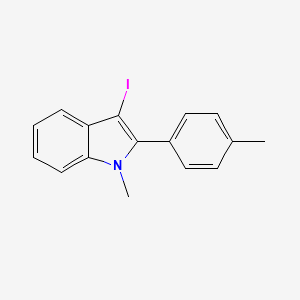
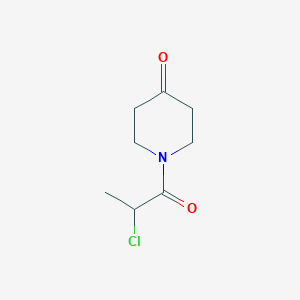

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
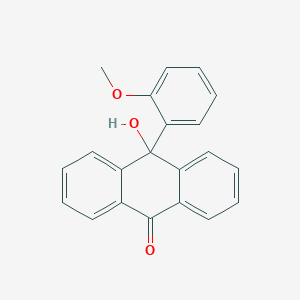
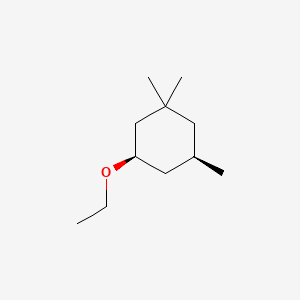

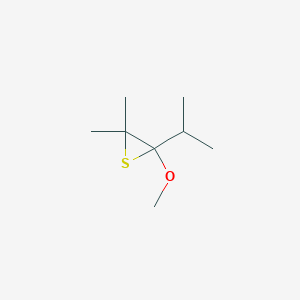

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)

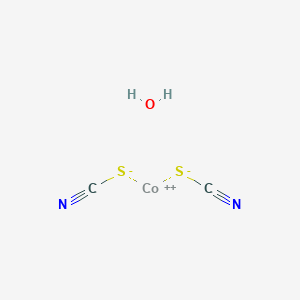
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
